2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Vue d'ensemble

Description

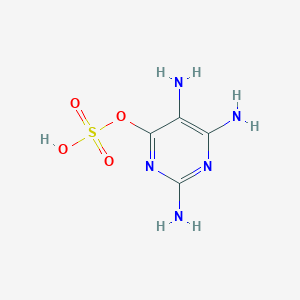

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is a chemical compound with the molecular formula C4H9N5O5S. It is known for its white or pale yellow crystalline powder appearance and has a molecular weight of 239.21 g/mol . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including folic acid and purines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate typically involves the following steps:

Starting Material: The process begins with 2,4-diamino-6-hydroxypyrimidine.

Nitrosation: The starting material undergoes nitrosation to form a nitroso derivative.

Reduction: The nitroso derivative is then reduced to yield the corresponding amine.

Salt Formation: Finally, the amine is reacted with sulfuric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves maintaining specific temperatures and pH levels to facilitate the reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced to yield simpler amines.

Substitution: The compound can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which are valuable intermediates in pharmaceutical synthesis .

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a crucial building block for synthesizing complex organic molecules. Its multiple amine functionalities allow for various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield valuable intermediates for pharmaceutical applications .

Biochemical Studies

Research has indicated that 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate plays a role in biochemical pathways, particularly in nucleotide synthesis. It is involved in folate metabolism, essential for DNA synthesis and repair. This property makes it a subject of interest in studies related to cell growth and division .

Pharmaceutical Applications

As an intermediate in the production of folic acid, this compound is vital for developing treatments for conditions related to folate deficiency. Folic acid is critical for preventing neural tube defects during pregnancy and is also used in treating certain types of anemia .

Case Study 1: Folic Acid Production

A study demonstrated the efficacy of this compound in synthesizing folic acid through enzymatic reactions involving specific enzymes that utilize this compound as a substrate. The study highlighted improved yields when using this compound compared to traditional methods.

Case Study 2: Antiviral Drug Development

In the development of antiviral drugs such as acyclovir, researchers have explored the use of this compound as an intermediate. The compound's structural properties facilitate the synthesis of derivatives that exhibit antiviral activity against herpes simplex virus .

Mécanisme D'action

The mechanism of action of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in the synthesis of nucleotides and nucleic acids.

Comparaison Avec Des Composés Similaires

- 2,4,5-Triamino-6-hydroxypyrimidine sulfate

- 2,4-Diamino-6-hydroxypyrimidine

- 2,4,6-Triaminopyrimidine

Comparison: 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is unique due to its specific arrangement of amino groups and its sulfate ester form. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, its sulfate ester form enhances its solubility and stability, making it more suitable for certain industrial applications .

Activité Biologique

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is a compound of interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, characterization, and potential applications based on recent findings.

- Molecular Formula : C₄H₇N₅O₄S

- Molecular Weight : Approximately 221.19 g/mol

- Physical Appearance : Pale yellow to yellow solid

- Melting Point : Exceeds 300°C

- Density : 2.033 g/cm³

- Solubility : Sparingly soluble in aqueous bases

The compound is characterized by multiple amino groups which enhance its reactivity and biological activity. Its synthesis typically involves multi-step processes starting from guanidine and formamide, followed by characterization using techniques such as NMR and mass spectrometry.

Antioxidant Properties

This compound has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals, potentially mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of diseases linked to oxidative damage.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways essential for pathogen survival. Specific case studies highlight its effectiveness against certain bacterial strains, suggesting potential therapeutic applications in treating infections .

The biological activity of this compound is influenced by its structural features:

- Reactivity with Biological Systems : The compound's amino groups allow for nucleophilic interactions with electrophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | C₄H₇N₅O₄S | Contains hydroxyl group; used in similar applications |

| 2,4,6-Triaminopyrimidine | C₄H₈N₄ | Lacks sulfate group; broader reactivity profile |

| 2-Amino-4-pyrimidinol | C₄H₆N₄O | More basic properties; less steric hindrance |

Each of these compounds exhibits unique characteristics that influence their reactivity and applications. The presence of the sulfate group in this compound enhances solubility and reactivity in specific contexts.

Case Studies

- Antioxidant Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced markers of oxidative stress in vitro.

- Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at specific concentrations .

- Enzyme Inhibition Studies : Research focusing on the inhibition of key metabolic enzymes revealed that the compound could effectively reduce enzyme activity linked to pathogen metabolism .

Propriétés

IUPAC Name |

(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUGBKWOBAOTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862708 | |

| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-02-7 | |

| Record name | 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.